Azetidine-1-carbothioamide

Anticancer VEGFR-2 Inhibition Thiourea-Azetidine Hybrids

Azetidine-1-carbothioamide (CAS 56546-90-8) is a sulfur-containing, four-membered heterocyclic building block (C₄H₈N₂S, MW: 116.18 g/mol). The combination of a strained azetidine ring and a reactive thioamide group imparts distinct reactivity, making it a versatile precursor in medicinal chemistry, particularly for generating anticancer thiourea-azetidine hybrids.

Molecular Formula C4H8N2S
Molecular Weight 116.19 g/mol
Cat. No. B1288166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidine-1-carbothioamide
Molecular FormulaC4H8N2S
Molecular Weight116.19 g/mol
Structural Identifiers
SMILESC1CN(C1)C(=S)N
InChIInChI=1S/C4H8N2S/c5-4(7)6-2-1-3-6/h1-3H2,(H2,5,7)
InChIKeyTVXXEYSOBIMTAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azetidine-1-carbothioamide: Core Scaffold for Anticancer and Synthetic Applications


Azetidine-1-carbothioamide (CAS 56546-90-8) is a sulfur-containing, four-membered heterocyclic building block (C₄H₈N₂S, MW: 116.18 g/mol) . The combination of a strained azetidine ring and a reactive thioamide group imparts distinct reactivity, making it a versatile precursor in medicinal chemistry, particularly for generating anticancer thiourea-azetidine hybrids [1]. It is commercially available from multiple vendors with common specifications of ≥95% purity, and is typically stored at cool temperatures (4°C) as a powder .

Why Generic Azetidine Analogs Cannot Replace Azetidine-1-carbothioamide


The selection of azetidine-1-carbothioamide over related analogs hinges on the unique combination of its strained azetidine ring and the thioamide group. This specific architecture is not interchangeable with other azetidine regioisomers (e.g., azetidine-2-carbothioamide) or carboxamides, as it governs both the reactivity for downstream derivatization and the pharmacophore for biological targets. For instance, the 3-(4-methoxyphenyl)azetidine-1-carbothioamide core is critical for potent VEGFR-2 inhibition in anticancer hybrids, a profile not replicated by other simple heterocyclic thioureas [1]. Generic substitution with a different scaffold compromises the essential structure-activity relationship (SAR), leading to a known loss of potency and specificity in this validated chemical space [1].

Quantitative Evidence for Selecting Azetidine-1-carbothioamide Derivatives


Superior Anticancer Potency of a 1-Carbothioamide Hybrid over a Clinical Comparator

A thiourea-azetidine hybrid built on the azetidine-1-carbothioamide scaffold, compound 3B (3-(4-Methoxy-3-(2-methoxypyridin-4-yl)phenyl)-N-(4-methoxyphenyl)azetidine-1-carbothioamide), demonstrated significantly greater potency than the standard chemotherapeutic Doxorubicin. In the A431 skin cancer cell line, its EC50 was 0.03 µM compared to Doxorubicin's 5.0 µM, an over 160-fold increase in potency. A similar trend was observed in other cell lines, confirming the core scaffold's capability for high-efficacy derivatization [1][2].

Anticancer VEGFR-2 Inhibition Thiourea-Azetidine Hybrids

Balanced Cytotoxicity Profile of a Derivatization-Ready Core Across a Cancer Panel

A key intermediate derivative, compound 1B (3-(4-methoxy-3-(pyridin-4-yl)phenyl)-N-(4-methoxyphenyl)azetidine-1-carbothioamide), also demonstrates a desirable and consistent sub-micromolar potency. It showed EC50 values of 0.77 µM and 0.73 µM against A431 and 786-O cell lines, respectively [1]. This near-equipotency suggests the core scaffold can be tuned to achieve a balanced therapeutic window, a property often lost during the optimization of more complex, rigid templates. In contrast, many simple thiourea building blocks show no or negligible activity in such panels [1].

Broad-Spectrum Anticancer Cytotoxicity Screening Lead Optimization

Predicted Drug-Like ADMET Profile of the Azetidine-1-carbothioamide Chemotype

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling of the thiourea-azetidine hybrids, which share the core azetidine-1-carbothioamide structure, indicates a favorable drug-like profile. Most synthesized compounds, including the potent derivatives 1B and 3B, were predicted to possess good absorption and low predicted toxicity [1]. This computational evaluation differentiates this chemotype from other reactive thiourea-containing building blocks that are often flagged for potential toxicity or poor pharmacokinetic properties, thereby justifying the selection of the azetidine-1-carbothioamide core for further development.

Drug-likeness ADMET Prediction Medicinal Chemistry

High-Impact Application Scenarios for Azetidine-1-carbothioamide


Lead Optimization for VEGFR-2-Dependent Anticancer Programs

Azetidine-1-carbothioamide is a strategic precursor for synthesizing focused libraries targeting VEGFR-2 kinase. As demonstrated by compound 3B's >160-fold potency advantage over Doxorubicin in A431 cells, the scaffold enables rapid exploration of SAR to overcome resistance or improve selectivity against standard-of-care chemotherapies [1]. This is critical for drug discovery programs focusing on resistant skin, kidney, and prostate cancers.

Development of Novel Irreversible STAT3 Inhibitors for Oncology

The azetidine core is an established motif for potent, covalent STAT3 inhibitors. While the 1-carbothioamide variant has been less explored, the successful use of azetidine amides with sub-micromolar IC50 values (e.g., H182 with IC50 0.66-0.98 µM) against pancreatic cancer cells validates the scaffold's suitability for this target [2]. The thioamide group offers a unique handle for modulating covalent reactivity and binding kinetics compared to amide analogs, presenting a novel avenue for medicinal chemists.

Synthesis of Specialized Bioactive Chemical Libraries

Procurement for high-throughput screening libraries benefits from the scaffold's validated, balanced cytotoxicity profile, as shown by compound 1B's near-equipotent activity across A431 and 786-O cell lines (EC50 of 0.77 and 0.73 µM) [1]. Utilizing azetidine-1-carbothioamide as a starting material lowers the risk of generating completely inactive compounds, providing a higher hit-rate potential than libraries built on unvalidated or less-tractable thioamide cores.

Agrochemical Research as a Key Intermediate for Novel Thiocarbamates

The 1-azetidinecarbothioate motif is structurally related to herbicidal azetidinyl carbothiolates with demonstrated superior crop compatibility and efficacy against weeds compared to older thiocarbamate herbicides like EPTC (S-ethyl dipropylthiocarbamate) . Azetidine-1-carbothioamide serves as the direct synthetic precursor to these active ingredients, making it an essential procurement item for agrochemical discovery groups focused on developing next-generation, selective herbicides.

Quote Request

Request a Quote for Azetidine-1-carbothioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.